molecular formula C14H17NO5S B1262270 Alatrioprilat

Alatrioprilat

Cat. No.: B1262270
M. Wt: 311.36 g/mol
InChI Key: TXSINLUUGRGAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alatrioprilat is a complex organic compound featuring a benzodioxole ring, a sulfanyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alatrioprilat typically involves multiple steps. One common approach is to start with the benzodioxole ring, which is then functionalized with a sulfanyl group and a propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Alatrioprilat can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

    Substitution: Functional groups on the benzodioxole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxole ring.

Scientific Research Applications

Alatrioprilat has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Alatrioprilat involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfanyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole ring but has a different side chain.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine: Another compound with a benzodioxole ring but different functional groups.

Uniqueness

Alatrioprilat is unique due to the presence of both the sulfanyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

2-[[2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)

InChI Key

TXSINLUUGRGAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS

Synonyms

aladotrilat
Fasidotrilat
N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine

Origin of Product

United States

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